6-benzyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
Description
This compound is a quinolinone derivative featuring a [1,4]dioxino ring fused at positions 2,3-g of the quinoline scaffold. Key structural features include:
- Position 6: A benzyl group (C₆H₅CH₂) attached to the nitrogen atom.
- Position 8: A 4-methylbenzoyl (para-toluoyl) group (C₆H₄(CH₃)CO).
The compound is part of a broader class of [1,4]dioxinoquinolin-9-ones studied for applications in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
6-benzyl-8-(4-methylbenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO4/c1-17-7-9-19(10-8-17)25(28)21-16-27(15-18-5-3-2-4-6-18)22-14-24-23(30-11-12-31-24)13-20(22)26(21)29/h2-10,13-14,16H,11-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRPPDHONHWLIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the dioxin ring through cyclization reactions. The benzyl and methylbenzoyl groups are then added via Friedel-Crafts acylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Substitution: The benzyl and methylbenzoyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs of the original compound.
Scientific Research Applications
6-Benzyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and binding affinities.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial properties, is ongoing.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-benzyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the [1,4]dioxino[2,3-g]quinolin-9-one core but differ in substituents at positions 6 and 8.
Table 1: Structural and Physical Property Comparison
Substituent Effects on Physical Properties
- Melting Points : While data for the target compound is unavailable, analogs with bulky substituents (e.g., 3,4-dimethoxybenzoyl in C567-0678) often exhibit lower melting points due to reduced crystallinity . In contrast, compounds with polar groups (e.g., 4-methoxybenzyl in BA68021) may show higher solubility in polar solvents .
- Molecular Weight : Variations in substituents (e.g., halogenation in ZINC2688239 vs. methoxy groups in BA68021) modulate lipophilicity, as reflected by calculated XLogP3 values (e.g., 4.6 for ZINC2688239 vs. 4.8 for BA68021) .
Spectral Data Comparison
- IR Spectroscopy: All compounds exhibit C=O stretching (quinolinone) near 1660–1670 cm⁻¹ and aromatic C-H stretches at 2900–3100 cm⁻¹ . Electron-withdrawing groups (e.g., fluorine in C567-0348) shift C=O peaks to higher frequencies (~1675 cm⁻¹) .
- <sup>1</sup>H NMR: Aromatic protons in the quinolinone core resonate at δ 6.5–8.5 ppm. Substituents like 4-methylbenzoyl (target compound) show distinct singlet peaks for methyl groups at δ 2.3–2.5 ppm . Benzyl protons (R6) appear as multiplets near δ 3.8–4.5 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
